![molecular formula C9H8BrNO4 B1266405 5-Bromo-N-(carboxymethyl)anthranilic acid CAS No. 32253-75-1](/img/structure/B1266405.png)
5-Bromo-N-(carboxymethyl)anthranilic acid
Overview
Description
5-Bromo-N-(carboxymethyl)anthranilic acid is a versatile chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . This compound is characterized by the presence of a bromine atom at the fifth position of the anthranilic acid moiety and a carboxymethyl group attached to the nitrogen atom . Its unique structure allows it to participate in various chemical reactions and makes it useful in scientific research and industrial applications .
Preparation Methods
The synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid typically involves the reaction of chloroacetic acid with 2-Amino-5-bromobenzoic acid . The reaction conditions include the use of a suitable solvent, such as water or ethanol, and a base, such as sodium hydroxide, to facilitate the reaction . The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product . After the reaction is complete, the product is isolated by filtration, washed with water, and dried under vacuum .
Chemical Reactions Analysis
5-Bromo-N-(carboxymethyl)anthranilic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Condensation Reactions: The carboxylic acid groups on both the anthranilic acid and carboxymethyl moieties allow the compound to participate in condensation reactions with other molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Scientific Research Applications
5-Bromo-N-(carboxymethyl)anthranilic acid is a compound that has garnered attention for its diverse applications in scientific research, particularly in pharmacology and chemical synthesis. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as an inhibitor of certain biological pathways.
- Inhibition of cGMP Phosphodiesterase : Research indicates that derivatives of anthranilic acid can exhibit inhibitory activity on cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE), which is relevant in treating conditions such as pulmonary hypertension and erectile dysfunction. The compound's structure allows it to interact effectively with these enzymes, potentially leading to therapeutic applications in cardiovascular and respiratory diseases .
The compound has shown promise in various biological assays:
- Anti-inflammatory Effects : Studies have suggested that anthranilic acid derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Bronchodilator Activity : Some derivatives have demonstrated the ability to relax smooth muscle, indicating potential use in treating asthma and other respiratory conditions .
Chemical Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their structural versatility.
Case Study 1: Pharmacological Efficacy
A study evaluated the effects of this compound on smooth muscle relaxation. The results indicated that at specific concentrations, the compound enhanced relaxation responses in isolated tissue preparations, suggesting its potential as a therapeutic agent for conditions characterized by smooth muscle contraction .
Case Study 2: Structure-Activity Relationship
In silico studies have been conducted to understand the structure-activity relationship (SAR) of anthranilic acid derivatives. These studies employed quantitative structure-activity relationship (QSAR) models to predict the biological activity based on molecular features, revealing that modifications at specific positions significantly impact efficacy against targeted enzymes .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
cGMP-PDE Inhibition | Significant inhibition observed | |
Bronchodilation | Enhanced relaxation in airway smooth muscle | |
Anti-inflammatory | Modulation of inflammatory markers |
Table 2: Synthesis Pathways
Step | Reagents/Conditions | Outcome |
---|---|---|
Bromination | Bromine or brominating agent | 5-Bromo-anthranilic acid |
Carboxymethylation | Chloroacetic acid | This compound |
Mechanism of Action
The mechanism of action of 5-Bromo-N-(carboxymethyl)anthranilic acid involves its interaction with specific molecular targets and pathways . The bromine atom and carboxymethyl group play crucial roles in its reactivity and binding affinity . The compound can form stable complexes with proteins and enzymes, affecting their activity and function . Additionally, it can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
5-Bromo-N-(carboxymethyl)anthranilic acid can be compared with other similar compounds, such as:
2-Amino-5-bromobenzoic acid: This compound lacks the carboxymethyl group, making it less versatile in chemical reactions.
2-Amino-4-chlorobenzoic acid: The presence of a chlorine atom instead of a bromine atom results in different reactivity and properties.
N-(2-Carboxyphenyl)glycine: This compound lacks the bromine atom, affecting its binding affinity and reactivity.
The unique combination of a bromine atom and a carboxymethyl group in this compound makes it distinct from these similar compounds and enhances its utility in various applications .
Biological Activity
5-Bromo-N-(carboxymethyl)anthranilic acid (CAS number 32253-75-1) is a derivative of anthranilic acid, characterized by the presence of a bromine atom at the 5-position and a carboxymethyl group attached to the nitrogen atom. This compound has gained attention for its potential biological activities, including antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.
- Molecular Formula : C₉H₈BrNO₄
- Molecular Weight : 274.07 g/mol
The unique structure of this compound contributes to its reactivity and biological activity. The presence of the bromine atom enhances its interaction with biological molecules, while the carboxymethyl group facilitates various chemical reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including fungi and bacteria. For instance, it has shown selective growth inhibition against Candida albicans at low concentrations .
- Anti-inflammatory Effects : The compound may interact with proteins involved in inflammatory responses, potentially serving as a therapeutic agent for inflammatory conditions. Its mechanism of action could involve modulation of signaling pathways related to inflammation.
- Cytotoxicity : Some studies have indicated that derivatives of anthranilic acid can exhibit cytotoxic effects on cancer cell lines. While specific data on this compound is limited, related compounds have shown promise in this area .
Structure-Activity Relationship
The biological activity of this compound can be compared to other anthranilic acid derivatives. The following table summarizes some related compounds and their key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Anthranilic Acid | C₇H₇NO₂ | Parent compound without bromine |
2-Amino-3-bromobenzoic Acid | C₇H₆BrNO₂ | Brominated derivative of benzoic acid |
N-(Carboxymethyl)anthranilic Acid | C₈H₉NO₄ | Similar structure without bromine |
This compound | C₉H₈BrNO₄ | Unique combination enhancing reactivity and activity |
This table illustrates how the presence of specific functional groups influences the biological properties of these compounds.
Case Studies and Research Findings
- Antifungal Activity : In a study examining the antifungal properties of anthranilic acid derivatives, it was found that compounds similar to this compound exhibited significant inhibition against C. albicans. This suggests potential applications in treating fungal infections .
- Enzyme Interaction Studies : Research has focused on the interaction of anthranilic acid derivatives with various enzymes and receptors. For example, anthranilic acid derivatives have been investigated for their ability to inhibit Na+/dicarboxylate transporters, which are involved in metabolic pathways relevant to disease states .
- Therapeutic Applications : The compound is being explored for its potential use in drug development, particularly as a precursor in synthesizing pharmaceuticals aimed at managing inflammatory diseases and microbial infections.
Properties
IUPAC Name |
5-bromo-2-(carboxymethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZRRAYYJFRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186007 | |
Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32253-75-1 | |
Record name | 5-Bromo-N-(carboxymethyl)anthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32253-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032253751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32253-75-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-bromo-2-carboxyphenyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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